molecular formula C19H20N2S B2418027 1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole CAS No. 1207038-19-4

1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole

Cat. No. B2418027
M. Wt: 308.44
InChI Key: QUZUZIWKHRLTKP-UHFFFAOYSA-N
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Description

1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Scientific Research Applications

Organic Synthesis

  • Synthesis of Imidazole Derivatives : Imidazole compounds, like 1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole, have been a focus in modern organic synthesis due to their unique physicochemical properties and medicinal value. Various methods have been developed for synthesizing imidazoles, which have widespread medicinal applications such as antibacterial, antiviral, and anticancer properties (Gurav et al., 2022).

Pharmacology

  • Antimicrobial Agents : Benzimidazole-oxadiazole hybrid molecules, which are structurally related to 1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole, have shown promising antimicrobial properties. Specific derivatives have exhibited potent anti-tubercular activity (Shruthi et al., 2016).

  • Anticancer Studies : Ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, a compound similar to 1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole, has shown promising activity against human melanoma cancer cell lines (Kumar et al., 2020).

Corrosion Inhibition

  • Corrosion Inhibitors : Benzimidazole derivatives, which share a structural resemblance to 1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole, have been investigated for their corrosion inhibition properties on mild steel in acidic environments. Studies show that these inhibitors form a protective layer on the steel surface (Ammal et al., 2018).

Solid State Studies

  • Molecular Structure Analysis : Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate, a compound similar to 1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole, has been characterized using spectroscopic methods and X-ray diffraction. The study offers insights into molecular interactions and stability (Kumar et al., 2020).

properties

IUPAC Name

1-benzyl-2-ethylsulfanyl-5-(4-methylphenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2S/c1-3-22-19-20-13-18(17-11-9-15(2)10-12-17)21(19)14-16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZUZIWKHRLTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole

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